molecular formula C5H8ClNO B6230499 N-cyclobutylcarbamoyl chloride CAS No. 1393844-56-8

N-cyclobutylcarbamoyl chloride

Cat. No.: B6230499
CAS No.: 1393844-56-8
M. Wt: 133.6
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Description

N-cyclobutylcarbamoyl chloride: is an organic compound with the molecular formula C₅H₈ClNO. It is a colorless to pale yellow liquid that may exhibit a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various carbamate derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-cyclobutylcarbamoyl chloride can be synthesized through the reaction of cyclobutylamine with phosgene (carbonyl dichloride). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent the decomposition of the product. The general reaction is as follows: [ \text{Cyclobutylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The process may also include the use of catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: N-cyclobutylcarbamoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as an amine or an alcohol, to form carbamate derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclobutylamine and carbon dioxide.

    Reduction: The compound can be reduced to form N-cyclobutylcarbamate using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as amines or alcohols, typically under anhydrous conditions.

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride, usually in an inert solvent like tetrahydrofuran.

Major Products:

    Carbamate derivatives: Formed through nucleophilic substitution.

    Cyclobutylamine and carbon dioxide: Formed through hydrolysis.

    N-cyclobutylcarbamate: Formed through reduction.

Scientific Research Applications

Chemistry: N-cyclobutylcarbamoyl chloride is used as a building block in the synthesis of various carbamate derivatives, which are important intermediates in the production of pharmaceuticals, agrochemicals, and polymers.

Biology and Medicine: In medicinal chemistry, carbamate derivatives of this compound are explored for their potential as enzyme inhibitors, particularly in the development of drugs targeting specific enzymes involved in disease pathways .

Industry: The compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and sealants. Its derivatives are also employed in the manufacture of pesticides and herbicides .

Mechanism of Action

The mechanism of action of N-cyclobutylcarbamoyl chloride and its derivatives involves the formation of covalent bonds with target molecules. For example, in enzyme inhibition, the carbamate group can form a stable covalent bond with the active site of the enzyme, thereby blocking its activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

  • N-methylcarbamoyl chloride
  • N-ethylcarbamoyl chloride
  • N-propylcarbamoyl chloride

Comparison: N-cyclobutylcarbamoyl chloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its linear or branched counterparts. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in the synthesis of specialized carbamate derivatives .

Properties

CAS No.

1393844-56-8

Molecular Formula

C5H8ClNO

Molecular Weight

133.6

Purity

95

Origin of Product

United States

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